molecular formula C24H14F4N4O3 B14974148 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14974148
M. Wt: 482.4 g/mol
InChI Key: RIGLZBDRVLGOLB-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzylamine, 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and quinazoline derivatives. Common synthetic routes may involve:

  • Nucleophilic substitution reactions
  • Cyclization reactions
  • Condensation reactions

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates
  • Control of temperature and pressure conditions
  • Purification techniques such as recrystallization and chromatography

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Addition reactions

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents like potassium permanganate
  • Reducing agents like lithium aluminum hydride
  • Substitution reagents like halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorobenzyl)-7-(3-(trifluoromethyl)phenyl)quinazoline-2,4(1H,3H)-dione
  • 3-(2-chlorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H14F4N4O3

Molecular Weight

482.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O3/c25-18-7-2-1-4-15(18)12-32-22(33)17-9-8-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-3-6-16(10-13)24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

RIGLZBDRVLGOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O)F

Origin of Product

United States

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